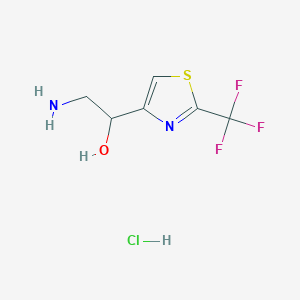
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the reaction of 2-bromo-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol with ammonia under controlled conditions to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more cost-effective and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the thiazole ring or the trifluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated thiazole derivatives.
Applications De Recherche Scientifique
2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-(trifluoromethyl)thiazole
- 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanone
- 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethanol
Uniqueness
The presence of both the amino and hydroxyl groups in 2-Amino-1-(2-(trifluoromethyl)thiazol-4-yl)ethan-1-ol hydrochloride makes it unique compared to other similar compounds. These functional groups can participate in a variety of chemical reactions, making the compound versatile for different applications in research and industry.
Propriétés
Formule moléculaire |
C6H8ClF3N2OS |
|---|---|
Poids moléculaire |
248.65 g/mol |
Nom IUPAC |
2-amino-1-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H7F3N2OS.ClH/c7-6(8,9)5-11-3(2-13-5)4(12)1-10;/h2,4,12H,1,10H2;1H |
Clé InChI |
YJBIAZKJYLLKFD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)C(F)(F)F)C(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


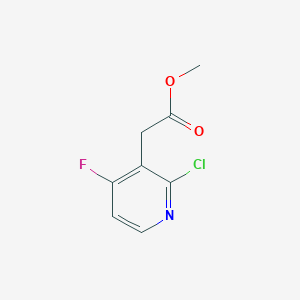
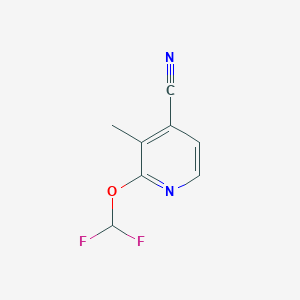

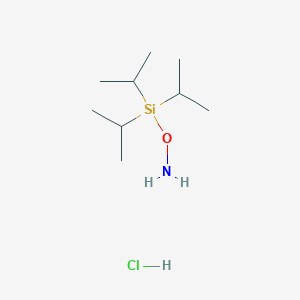
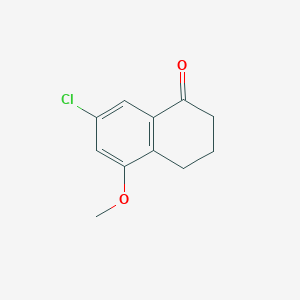
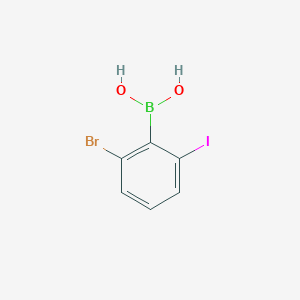
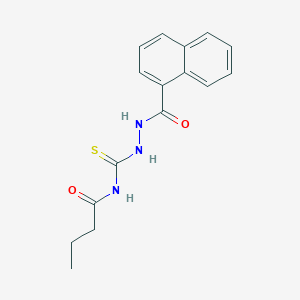


![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)


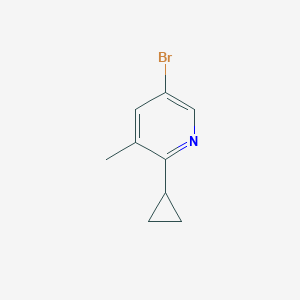
![(3R,3AS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2(9bH)-one hydrochloride](/img/structure/B12952600.png)
